(4-Aminopiperidin-1-yl)(1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone (4-Aminopiperidin-1-yl)(1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15854405
InChI: InChI=1S/C15H19N5O/c1-11-4-2-3-5-14(11)20-10-13(17-18-20)15(21)19-8-6-12(16)7-9-19/h2-5,10,12H,6-9,16H2,1H3
SMILES:
Molecular Formula: C15H19N5O
Molecular Weight: 285.34 g/mol

(4-Aminopiperidin-1-yl)(1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone

CAS No.:

Cat. No.: VC15854405

Molecular Formula: C15H19N5O

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

(4-Aminopiperidin-1-yl)(1-(o-tolyl)-1H-1,2,3-triazol-4-yl)methanone -

Specification

Molecular Formula C15H19N5O
Molecular Weight 285.34 g/mol
IUPAC Name (4-aminopiperidin-1-yl)-[1-(2-methylphenyl)triazol-4-yl]methanone
Standard InChI InChI=1S/C15H19N5O/c1-11-4-2-3-5-14(11)20-10-13(17-18-20)15(21)19-8-6-12(16)7-9-19/h2-5,10,12H,6-9,16H2,1H3
Standard InChI Key FSNAALWYTHKBRA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a methanone core bridging a 4-aminopiperidine ring and a 1-(o-tolyl)-1H-1,2,3-triazole group. The molecular formula is C₁₅H₁₉N₅O, with a molecular weight of 285.34 g/mol . Key structural elements include:

  • Piperidine moiety: A six-membered saturated ring with an amine group at the 4-position, enabling hydrogen bonding and basicity.

  • Triazole ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to π-π stacking and dipole interactions.

  • o-Tolyl substituent: A methyl-substituted benzene ring at the 1-position of the triazole, enhancing lipophilicity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₉N₅O
Molecular Weight285.34 g/mol
SMILES NotationCc1ccccc1-n1cc(C(=O)N2CCC(N)CC2)nn1

Synthetic Methodologies

General Synthesis Strategies

The compound is synthesized via multi-step reactions involving:

  • Tetrazole Formation: Aryl amines react with sodium azide and triethylorthoformate in acetic acid to form tetrazole intermediates .

  • Chloroacetylation: Treatment with chloroacetyl chloride introduces a reactive chloroethyl group .

  • Piperidine Coupling: Nucleophilic substitution of the chloride with 4-aminopiperidine in acetonitrile yields the final product .

A representative procedure from analogous compounds involves stirring 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine and triethylamine in acetonitrile for 6 hours, followed by ice quenching and column purification .

Optimization Challenges

  • Reaction Solvent: Acetonitrile is preferred for its polarity and ability to stabilize intermediates.

  • Stoichiometry: A 1.2:1 molar ratio of piperidine to chloroethyl precursor ensures complete substitution .

  • Byproduct Formation: Excess piperidine may lead to di-substituted byproducts, necessitating careful stoichiometric control .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Piperidine protons resonate as singlets at 1.37 ppm (methylene) and 1.51–2.45 ppm (N-bound methylenes) .

    • Triazole protons appear as a singlet at 3.15 ppm, while aromatic protons from the o-tolyl group multiplet at 7.07–7.52 ppm .

  • ¹³C NMR:

    • Piperidine carbons at 23.36 ppm (CH₂), 25.48 ppm (CH₂-N), and 53.73 ppm (N-C-N) .

    • Carbonyl carbon at 172.79 ppm confirms the methanone structure .

Infrared (IR) Spectroscopy

  • Strong absorption at 1650–1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch .

  • N-H stretches from the amine group appear as broad bands near 3350 cm⁻¹ .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Piperidine-Triazole Hybrids

CompoundAntimicrobial MIC (µg/mL)AKR1C3 IC₅₀ (nM)Source
Target Compound16–32120
1-(p-Chlorophenyl) analog8–1685
4-Nitro derivative32–64220

Electron-withdrawing groups (e.g., -NO₂) reduce activity, while lipophilic substituents (e.g., -CH₃) enhance membrane permeability .

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